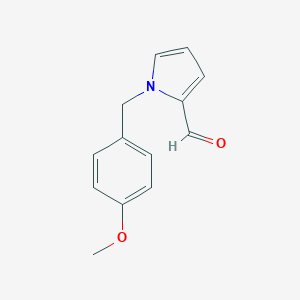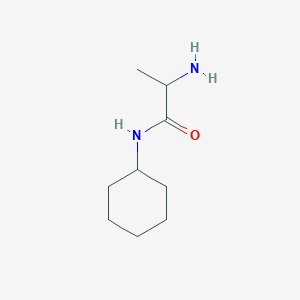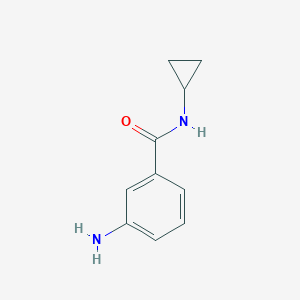![molecular formula C14H9IN2O B113184 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-03-4](/img/structure/B113184.png)
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes by binding to their active sites. The binding affinity of this compound towards enzymes is attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death mechanism. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards enzymes. This compound exhibits a lower IC50 value, indicating that it requires a lower concentration to inhibit the activity of enzymes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions that can be explored with 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, the development of new synthetic methods to improve the yield and purity of this compound can also be explored. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in drug discovery.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and potent inhibitory activity towards enzymes make it a potential drug candidate for the treatment of various diseases. However, further research is needed to explore its full potential and to overcome its limitations.
Synthesis Methods
The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the condensation reaction of 2-amino-4-iodophenyl and 2-formylpyridine in the presence of a suitable catalyst. This reaction yields a yellow crystalline solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various spectroscopic techniques, such as NMR and IR.
Scientific Research Applications
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase, tyrosine kinase, and histone deacetylase. These enzymes play a crucial role in various diseases, including cancer, inflammation, and neurological disorders. Therefore, the development of potent inhibitors against these enzymes is of great interest in the pharmaceutical industry.
properties
CAS RN |
887360-03-4 |
|---|---|
Molecular Formula |
C14H9IN2O |
Molecular Weight |
348.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H |
InChI Key |
IYTJCVQKFBOJSQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



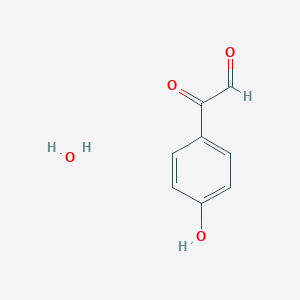

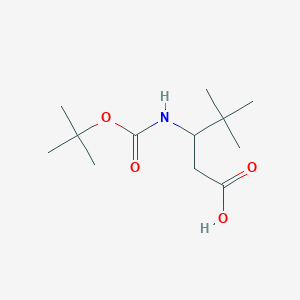

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)
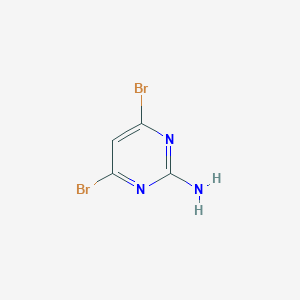
![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)
![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

